
2-メチル-4-ニトロアニソール
概要
説明
2-Methyl-4-nitroanisole is obtained as one of the products from the charge-transfer trinitromethylation of 2-methylanisole in the presence of dichloromethane.
科学的研究の応用
2-メチル-4-ニトロフェノールの合成
2-Methyl-4-nitroanisoleは、2-メチル-4-ニトロフェノールの合成における前駆体として使用されます . この化合物は、染料、顔料、その他の工業用化学品の製造において重要です。
3-メチル-4-メトキシアニリンの合成
別の用途には、3-メチル-4-メトキシアニリンの合成が含まれます 、これは、さまざまな治療薬の製造において製薬業界で貴重な中間体です。
電荷移動トリニトロメチル化
有機合成において、2-メチル-4-ニトロアニソールは、特にジクロロメタンの存在下で、2-メチルアニソールの電荷移動トリニトロメチル化からの生成物として得ることができます . このプロセスは、さまざまな化学反応において不可欠な、高ニトロ基含有量の化合物を生成するために重要です。
光化学的芳香族置換
この化合物は、温度に敏感な光化学的求核芳香族置換反応に関与しています . この用途は、反応の区域選択性を温度調整によって制御できる光化学の分野で特に重要です。
溶媒の特性評価
2-メチル-4-ニトロアニソールと密接に関連する4-ニトロアニソールは、高圧や超臨界水などのさまざまな条件下で溶媒パラメータを決定するために使用されてきました . この用途は、さまざまな環境における溶媒挙動を理解するために不可欠です。
微生物増殖補助剤
また、ロドコッカスなどの特定の細菌株の分離のための炭素およびエネルギー補助剤としても役立ちます . これは、特定の微生物培養が必要な微生物学およびバイオテクノロジーの研究で特に役立ちます。
Safety and Hazards
2-Methyl-4-nitroanisole is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals . This suggests that it may be harmful if swallowed. It’s recommended to use personal protective equipment as required and avoid ingestion and inhalation .
作用機序
Target of Action
It’s known that this compound is used in the synthesis of 2-methyl-4-nitrophenol and 3-methyl-4-methoxyaniline , suggesting that it may interact with enzymes or other molecules involved in these synthesis processes.
Mode of Action
It’s known that 2-methyl-4-nitroanisole is obtained as one of the products from the charge-transfer trinitromethylation of 2-methylanisole in the presence of dichloromethane . This suggests that it may interact with its targets through a charge-transfer mechanism.
Biochemical Pathways
A related compound, 4-nitroanisole, is known to undergo photochemical nucleophilic aromatic substitution by hydroxide ion to form 4-methoxyphenol and 4-nitrophenol . This suggests that 2-Methyl-4-nitroanisole might also be involved in similar biochemical pathways.
Pharmacokinetics
Its molecular weight of 16716 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
It’s known that 2-methyl-4-nitroanisole is used in the synthesis of 2-methyl-4-nitrophenol and 3-methyl-4-methoxyaniline , suggesting that it may have a role in the production of these compounds at the molecular level.
Action Environment
It’s known that related nitroaromatic compounds can be degraded by bacteria under aerobic conditions , suggesting that environmental factors such as the presence of specific microbial communities and oxygen levels might influence the action and stability of 2-Methyl-4-nitroanisole.
生化学分析
Biochemical Properties
It is known that nitroaromatic compounds like 2-Methyl-4-nitroanisole can undergo various biochemical reactions, including reduction, denitration, and conjugation These reactions can be catalyzed by various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of 2-Methyl-4-nitroanisole are not well-documented. Nitroaromatic compounds can have various effects on cellular processes. They can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism
Molecular Mechanism
Nitroaromatic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
1-methoxy-2-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZMIJZYJZQOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198786 | |
| Record name | 1-Methoxy-2-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50741-92-9 | |
| Record name | 1-Methoxy-2-methyl-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50741-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxy-2-methyl-4-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050741929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methoxy-2-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of the nitro group relative to the methoxy group in 2-Methyl-4-nitroanisole, as opposed to 4-nitroanisole, potentially influence its diamagnetic susceptibility?
A1: The research by Baliah and Srinivasan [] demonstrates that the presence and position of substituents on the benzene ring can significantly influence the diamagnetic susceptibility of anisoles. While they didn't specifically study 2-Methyl-4-nitroanisole, their findings suggest that the ortho-substitution (2-position) of the methyl group in 2-Methyl-4-nitroanisole, compared to the unsubstituted 4-nitroanisole, could lead to steric interactions. These interactions might force the nitro group out of the plane of the benzene ring, hindering resonance between the methoxy and nitro groups. Reduced resonance could subsequently impact the electron density distribution within the molecule and ultimately affect its diamagnetic susceptibility. Further experimental and computational studies would be needed to confirm this hypothesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)
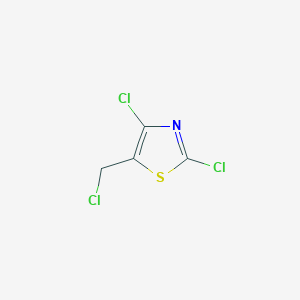
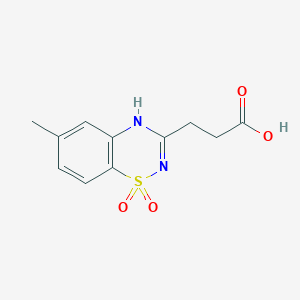

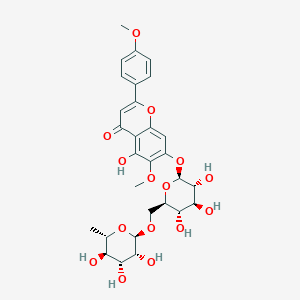
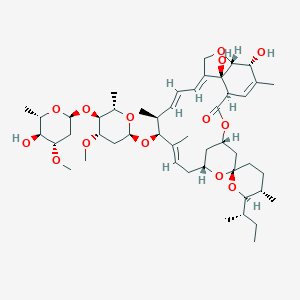



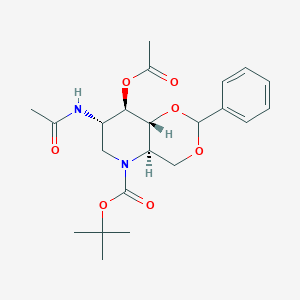
![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)
![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)

